1-(2-Bromo-4-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Bromo-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-mercaptophenyl)propan-1-one typically involves the bromination of 4-mercaptophenylpropan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenylpropanones.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-(2-Bromo-4-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a mercapto group.
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a mercapto group.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but with an additional bromine atom on the phenyl ring.
Uniqueness
1-(2-Bromo-4-mercaptophenyl)propan-1-one is unique due to the presence of both a bromine atom and a mercapto group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H9BrOS |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2-bromo-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9BrOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
WBDOAPWGFUKCGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)Br |
Origin of Product |
United States |
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